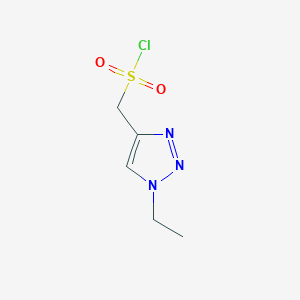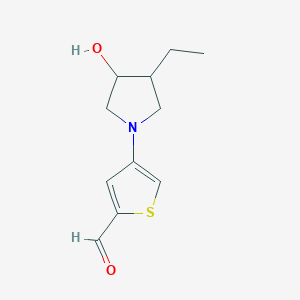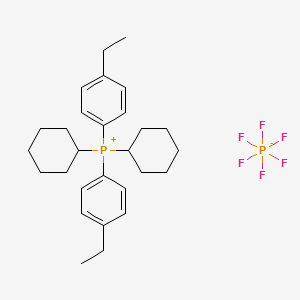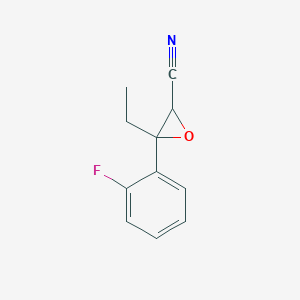
3-Ethyl-3-(2-fluorophenyl)oxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-Ethyl-3-(2-fluorophenyl)oxirane-2-carbonitrile typically involves the reaction of 2-fluorobenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol. This intermediate is then treated with cyanogen bromide to introduce the nitrile group, followed by epoxidation using a suitable oxidizing agent such as m-chloroperbenzoic acid . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-Ethyl-3-(2-fluorophenyl)oxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly in the presence of Lewis acids like boron trifluoride.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions include arylacetic acid derivatives and arylacetic amide derivatives .
Aplicaciones Científicas De Investigación
3-Ethyl-3-(2-fluorophenyl)oxirane-2-carbonitrile has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-(2-fluorophenyl)oxirane-2-carbonitrile involves its reactivity with nucleophiles. The compound undergoes a Meinwald rearrangement in the presence of acids or Lewis acids, forming arylacetyl cyanides. These intermediates can then react with nucleophiles such as amines or alcohols through an addition-elimination process, leading to the formation of various derivatives .
Comparación Con Compuestos Similares
Similar compounds to 3-Ethyl-3-(2-fluorophenyl)oxirane-2-carbonitrile include other oxiranecarbonitriles like 3-ethyl-3-(3-fluorophenyl)oxirane-2-carbonitrile . Compared to these compounds, this compound offers unique reactivity and selectivity due to the position of the fluorine atom on the phenyl ring, which can influence the compound’s electronic properties and reactivity patterns .
Propiedades
Fórmula molecular |
C11H10FNO |
|---|---|
Peso molecular |
191.20 g/mol |
Nombre IUPAC |
3-ethyl-3-(2-fluorophenyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C11H10FNO/c1-2-11(10(7-13)14-11)8-5-3-4-6-9(8)12/h3-6,10H,2H2,1H3 |
Clave InChI |
IMITXALSOJZMRT-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(O1)C#N)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


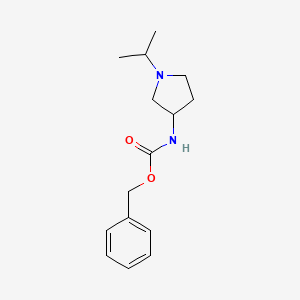
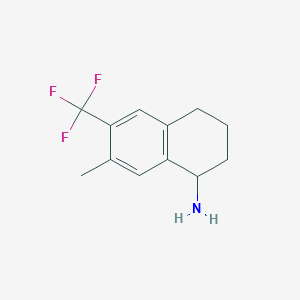
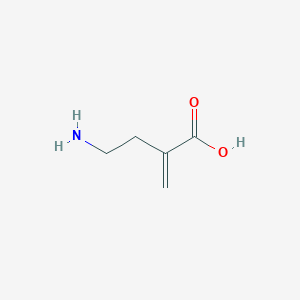

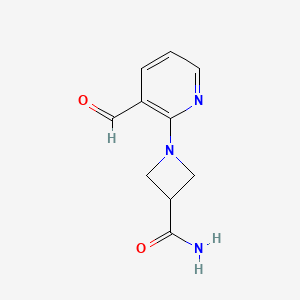
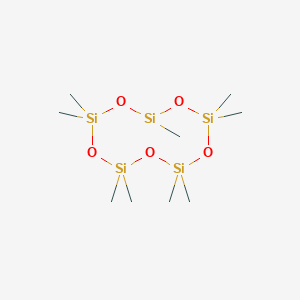
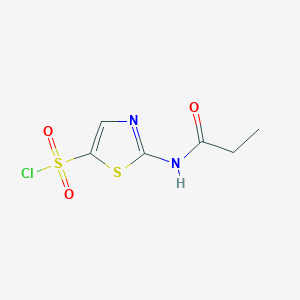

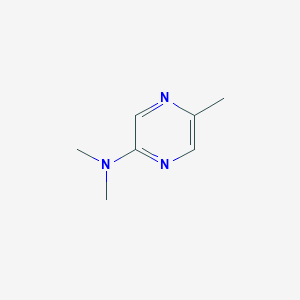
![(1R)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B13152392.png)
![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)
